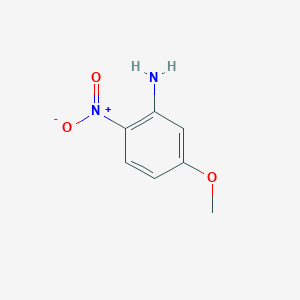

5-Methoxy-2-nitroaniline

描述

Structure

3D Structure

属性

IUPAC Name |

5-methoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHVRGACCVLLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167116 | |

| Record name | 5Methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16133-49-6 | |

| Record name | 5-Methoxy-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16133-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016133496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5Methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5methoxy-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXY-2-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ47N4AR5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-2-nitroaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Methoxy-2-nitroaniline, a key intermediate in the synthesis of various organic compounds.

Core Chemical Properties

This compound is a nitroaromatic compound with the chemical formula C₇H₈N₂O₃[1][2][3]. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 3-Amino-4-nitroanisole, 2-Nitro-5-methoxyaniline, 5-methoxy-2-nitrobenzenamine | [1][4][5] |

| CAS Number | 16133-49-6 | [1][2][3] |

| Molecular Formula | C₇H₈N₂O₃ | [1][2][3] |

| Molecular Weight | 168.15 g/mol | [1][3] |

| Appearance | Brown crystals or powder, Light yellow to Amber to Dark green powder to crystal | [2][4] |

| Melting Point | 125-134 °C | [4][5][6] |

| Boiling Point | 337.07°C (estimated) | [6] |

| Solubility | Soluble in ethanol, DMSO. The related isomer 2-Methoxy-5-nitroaniline is very soluble in alcohol, acetone, benzene, acetic acid, and ethyl acetate, with low water solubility. | [7][8] |

| Density | 1.2089 g/cm³ (estimate) | [6] |

| Flash Point | 168.7 ± 22.3 °C | [6] |

| pKa | The related isomer 2-Methoxy-5-nitroaniline has a pKa of 2.49 for the conjugate acid. | [8] |

Chemical Structure

The structure of this compound consists of a benzene ring substituted with a methoxy group (-OCH₃) at position 5, a nitro group (-NO₂) at position 2, and an amino group (-NH₂) at position 1. The electron-donating methoxy group and the electron-withdrawing nitro group influence the molecule's reactivity and electronic properties.

Caption: 2D structure of this compound.

Spectroscopic Data:

-

¹⁵N NMR: Chemical shifts have been reported in the literature, with spectra available in DMSO-d6.[9]

-

FT-IR and Raman: Spectra have been recorded, providing information on the vibrational modes of the functional groups present in the molecule.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 3-methoxyaniline.[10]

Materials:

-

3-methoxyaniline

-

Acetic acid

-

Acetic anhydride

-

60% Nitric acid

-

4N Hydrochloric acid

-

Sodium hydroxide

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Saturated aqueous sodium chloride solution

-

Silica gel

Procedure:

-

Acetylation: A solution of 3-methoxyaniline (2.21 g) in acetic acid (3 ml) and acetic anhydride (10 ml) is stirred at room temperature for 1 hour.[10]

-

Nitration: The solution is cooled to 5°C, and 60% nitric acid (1 ml) is added dropwise with stirring.[10] The cooling bath is then removed, allowing the temperature to rise to 60°C.[10]

-

Work-up: The solution is cooled to room temperature, poured into ice-water (100 ml), and neutralized with sodium hydroxide. The separated crystals are collected by suction and washed with water.[10]

-

Hydrolysis: To the crystals, 4N hydrochloric acid (45 ml) is added, and the mixture is refluxed for 2 hours.[10]

-

Extraction and Purification: The reaction mixture is made alkaline with sodium hydroxide and extracted with ethyl acetate. The organic layer is washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure.[10]

-

Chromatography: The residue is purified by silica gel chromatography (eluent: chloroform) to yield this compound.[10]

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a skin sensitizer and may cause an allergic skin reaction.[1][6] It is harmful if swallowed, in contact with skin, or if inhaled.[11] It also causes skin and serious eye irritation and may cause respiratory irritation.[11]

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

Wear protective gloves, protective clothing, and eye/face protection.[6][11]

-

Wash skin thoroughly after handling.[11]

-

Use only outdoors or in a well-ventilated area.[11]

-

Store in a well-ventilated place and keep the container tightly closed.[11]

In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides can be produced.[11]

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and established synthesis protocols. A thorough understanding of its chemical characteristics, structure, and safe handling procedures is essential for its effective and safe use in research and development. This guide provides a foundational resource for professionals working with this compound.

References

- 1. This compound | C7H8N2O3 | CID 85300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound 97 16133-49-6 [sigmaaldrich.com]

- 4. This compound | 16133-49-6 | TCI AMERICA [tcichemicals.com]

- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 6. echemi.com [echemi.com]

- 7. 2-Methoxy-5-nitroaniline | 99-59-2 | Benchchem [benchchem.com]

- 8. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. prepchem.com [prepchem.com]

- 11. fishersci.com [fishersci.com]

5-Methoxy-2-nitroaniline CAS number and physical data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methoxy-2-nitroaniline, its synthesis, and available safety information. This document is intended to serve as a foundational resource for professionals engaged in research and development activities involving this compound.

Core Chemical Information

CAS Number: 16133-49-6[1]

Molecular Formula: C₇H₈N₂O₃[2]

Molecular Weight: 168.15 g/mol [1]

IUPAC Name: this compound[2]

Synonyms: 2-Nitro-5-methoxyaniline, 3-Amino-4-nitroanisole[3]

Physical and Chemical Properties

A summary of the key physical and chemical data for this compound is presented in the table below. The data has been compiled from various sources, and it is important to note that some physical properties, such as boiling point and a comprehensive solubility profile, are not well-documented in publicly available literature.

| Property | Value | Source(s) |

| CAS Number | 16133-49-6 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [2] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | Brown crystals or powder | N/A |

| Melting Point | 128-132 °C | [1] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| InChI Key | QEHVRGACCVLLNN-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC=C(C(N)=C1)--INVALID-LINK--=O | [1] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the nitration of 3-methoxyaniline followed by hydrolysis.[4]

Step 1: Acetylation of 3-methoxyaniline A solution of 3-methoxyaniline (2.21 g) in acetic acid (3 ml) and acetic anhydride (10 ml) is stirred at room temperature for 1 hour.[4]

Step 2: Nitration The solution from Step 1 is cooled to 5°C, and 60% nitric acid (1 ml) is added dropwise with stirring. After the initial exothermic reaction, the solution is allowed to cool to room temperature.[4]

Step 3: Hydrolysis and Purification The reaction mixture is poured into ice-water (100 ml) and neutralized with sodium hydroxide. The resulting crystals are collected and refluxed with 4N hydrochloric acid (45 ml) for 2 hours. The mixture is then basified with sodium hydroxide and extracted with ethyl acetate. The organic layer is washed, dried, and the solvent is evaporated. The final product is purified by silica gel chromatography.[4]

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Extensive literature searches did not yield specific information regarding the biological activity, metabolic pathways, or involvement in signaling pathways of this compound. The biological effects of this particular isomer of methoxy-nitroaniline have not been significantly studied or reported.

Research on other isomers, such as 2-methoxy-5-nitroaniline, has indicated its use as an intermediate in the synthesis of dyes and pigments, with some toxicological data available for these related compounds.[5][6][7] However, it is crucial to note that data for isomers should not be extrapolated to this compound due to potential differences in their biological and toxicological profiles.

Given the lack of available data, a diagram illustrating a signaling pathway or logical relationship involving the biological activity of this compound cannot be provided at this time.

Safety Information

This compound is classified as a skin sensitizer. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this chemical. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide provides the available chemical and physical data for this compound, along with a detailed synthesis protocol. A significant gap in the scientific literature exists concerning the biological activity and metabolic fate of this compound. Further research is required to elucidate its toxicological profile and potential roles in biological systems. This information is critical for a comprehensive understanding and safe handling of this compound in research and development settings.

References

- 1. This compound 97 16133-49-6 [sigmaaldrich.com]

- 2. This compound | C7H8N2O3 | CID 85300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 16133-49-6 | TCI AMERICA [tcichemicals.com]

- 4. prepchem.com [prepchem.com]

- 5. scialert.net [scialert.net]

- 6. echemi.com [echemi.com]

- 7. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 5-Methoxy-2-nitroaniline, a key intermediate in the pharmaceutical and chemical industries. This document details a well-established and reproducible method for its preparation, including a thorough experimental protocol, quantitative data, and process visualizations to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and dye chemistry. The strategic placement of the methoxy, amino, and nitro groups on the aniline ring makes it a versatile precursor for the construction of more complex molecular architectures. This guide focuses on a primary and effective synthetic route, providing the necessary technical details for its successful execution.

Synthesis Pathway: Nitration of Acetanilide Derivative

The most commonly reported and reliable method for the synthesis of this compound involves a three-step process starting from 3-methoxyaniline. This pathway leverages the use of a protecting group to control the regioselectivity of the nitration reaction, ensuring the desired isomer is obtained in good yield. The overall transformation is depicted below:

Caption: Synthesis of this compound from 3-methoxyaniline.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the described synthesis pathway.

| Parameter | Value | Reference |

| Starting Material | 3-Methoxyaniline | [1] |

| Final Product | This compound | [1] |

| Molecular Formula | C₇H₈N₂O₃ | |

| Molecular Weight | 168.15 g/mol | |

| Yield | ~22% | Calculated from[1] |

| Purity | Not specified, purified by silica gel chromatography | [1] |

| Appearance | Orange-red needles or orange powder | |

| Melting Point | 128-132 °C |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established literature.[1]

Step 1: Acetylation of 3-Methoxyaniline

-

In a suitable reaction vessel, dissolve 2.21 g of 3-methoxyaniline in 3 ml of acetic acid and 10 ml of acetic anhydride.

-

Stir the solution at room temperature for 1 hour to ensure the complete formation of N-(3-methoxyphenyl)acetamide.

Step 2: Nitration

-

Cool the solution from Step 1 to 5 °C using an ice bath.

-

Slowly add 1 ml of 60% nitric acid dropwise to the cooled solution while maintaining stirring.

-

After the addition is complete, remove the ice bath. The temperature of the solution will rise to approximately 60 °C.

-

Allow the solution to cool to room temperature.

-

Pour the reaction mixture into 100 ml of ice-water and neutralize it with a sodium hydroxide solution.

-

Collect the precipitated crystals by suction filtration and wash them with water.

Step 3: Deprotection (Hydrolysis)

-

To the crystals obtained in Step 2, add 45 ml of 4N hydrochloric acid.

-

Reflux the mixture for 2 hours.

-

After cooling, alkalize the reaction mixture with a sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with a saturated aqueous sodium chloride solution and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel chromatography using chloroform as the eluent to obtain 0.67 g of this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This guide has detailed a reliable and well-documented synthetic pathway for the preparation of this compound. By following the provided experimental protocol and understanding the process flow, researchers and professionals in drug development can effectively synthesize this important chemical intermediate. The use of a protecting group strategy is key to achieving the desired regioselectivity in the nitration step, a critical consideration for the successful synthesis of this compound. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity.

References

An In-depth Technical Guide to the Solubility of 5-Methoxy-2-nitroaniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 5-methoxy-2-nitroaniline, a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the established experimental protocols for its determination, presents a framework for data representation, and discusses thermodynamic models for data correlation based on studies of analogous nitroaromatic compounds. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary theoretical and practical knowledge to ascertain and utilize the solubility characteristics of this compound.

Introduction

This compound is an aromatic compound whose solubility is a critical parameter in its synthesis, purification, and formulation. Understanding its dissolution behavior in various organic solvents is essential for optimizing reaction conditions, designing crystallization processes, and developing stable formulations. This guide details the standard methodologies for obtaining this crucial data and provides a template for its presentation and analysis.

Experimental Determination of Solubility

The most widely accepted and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal saturation method, often referred to as the shake-flask method. This method ensures that the system reaches thermodynamic equilibrium, providing accurate and reproducible solubility data.

The isothermal saturation method is a robust technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[1]

Principle: An excess of the solid solute (this compound) is added to a known amount of the solvent. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the solution to become saturated and reach equilibrium. At this point, the concentration of the solute in the supernatant represents its solubility at that temperature.

Apparatus and Materials:

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.1 °C)

-

Jacketed glass vessels or sealed vials (e.g., 20 mL)

-

Calibrated thermometer or temperature probe

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

This compound (purity > 99%)

-

HPLC-grade organic solvents

Procedure:

-

Preparation: An excess amount of crystalline this compound is added to a series of jacketed glass vessels, each containing a precisely measured volume (e.g., 10 mL) of the selected organic solvent. The excess solid ensures that saturation can be achieved and maintained.

-

Equilibration: The vessels are sealed to prevent solvent evaporation and placed in a thermostatic shaker bath set to the desired temperature. The mixtures are agitated at a constant speed (e.g., 150 rpm) to facilitate dissolution.

-

Equilibrium Confirmation: To determine the time required to reach equilibrium, small aliquots of the supernatant are withdrawn at regular intervals (e.g., every 2 hours). The concentration of this compound in each aliquot is measured using a suitable analytical method (e.g., HPLC). The system is considered to be at equilibrium when consecutive measurements show no significant change in concentration (typically within ±1%). For many nitroaniline derivatives, an equilibration time of 24 to 48 hours is sufficient.[1]

-

Sample Withdrawal and Preparation: Once equilibrium is established, agitation is stopped, and the vessels are left undisturbed for at least 2 hours to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a pre-heated (to the experimental temperature) syringe and immediately filtered through a syringe filter to remove any particulate matter.

-

Analysis: The filtered saturated solution is accurately diluted with the appropriate solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[2]

High-Performance Liquid Chromatography (HPLC): HPLC is a common and accurate method for quantifying the concentration of nitroaniline derivatives in solution.[2][3]

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is often used.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound.

-

Quantification: A calibration curve is constructed by preparing a series of standard solutions of this compound of known concentrations and plotting their peak areas against concentration.

UV-Vis Spectrophotometry: This method offers a simpler and faster alternative to HPLC if the solvent does not interfere with the absorbance of the analyte.[4]

-

Procedure: A calibration curve is generated by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the diluted saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Data Presentation

Disclaimer: The following table contains hypothetical data for illustrative purposes only and does not represent experimentally verified values for this compound.

Table 1: Illustrative Solubility Data of this compound in Various Organic Solvents at Different Temperatures.

| Solvent | Temperature (K) | Mole Fraction (x) | Mass Fraction (w) | Solubility ( g/100g solvent) |

| Methanol | 293.15 | 0.0450 | 0.2015 | 25.23 |

| 298.15 | 0.0520 | 0.2258 | 29.17 | |

| 303.15 | 0.0600 | 0.2512 | 33.55 | |

| 308.15 | 0.0690 | 0.2775 | 38.41 | |

| 313.15 | 0.0790 | 0.3046 | 43.79 | |

| Ethanol | 293.15 | 0.0380 | 0.1285 | 14.74 |

| 298.15 | 0.0440 | 0.1452 | 16.99 | |

| 303.15 | 0.0510 | 0.1628 | 19.45 | |

| 308.15 | 0.0590 | 0.1814 | 22.16 | |

| 313.15 | 0.0680 | 0.2008 | 25.12 | |

| Acetone | 293.15 | 0.1500 | 0.3250 | 48.15 |

| 298.15 | 0.1720 | 0.3580 | 55.76 | |

| 303.15 | 0.1950 | 0.3910 | 64.20 | |

| 308.15 | 0.2200 | 0.4240 | 73.61 | |

| 313.15 | 0.2460 | 0.4570 | 84.14 | |

| Ethyl Acetate | 293.15 | 0.1200 | 0.2050 | 25.79 |

| 298.15 | 0.1380 | 0.2290 | 29.70 | |

| 303.15 | 0.1570 | 0.2540 | 34.05 | |

| 308.15 | 0.1770 | 0.2790 | 38.70 | |

| 313.15 | 0.1980 | 0.3050 | 43.88 | |

| Toluene | 293.15 | 0.0250 | 0.0440 | 4.60 |

| 298.15 | 0.0290 | 0.0510 | 5.37 | |

| 303.15 | 0.0340 | 0.0590 | 6.27 | |

| 308.15 | 0.0400 | 0.0680 | 7.30 | |

| 313.15 | 0.0470 | 0.0780 | 8.46 |

Thermodynamic Modeling of Solubility

To enhance the utility of experimental solubility data, it can be correlated using various thermodynamic models. These models allow for the interpolation of solubility at temperatures not experimentally tested and can provide insights into the dissolution thermodynamics.

Modified Apelblat Equation: A widely used semi-empirical model that relates the mole fraction solubility (x) to the absolute temperature (T).[5][6] The equation is as follows:

ln(x) = A + B/T + C ln(T)

Where A, B, and C are model parameters obtained by fitting the experimental data. A and B relate to the non-ideality of the solution, while C accounts for the effect of temperature on the enthalpy of fusion.

Non-Random Two-Liquid (NRTL) Model: The NRTL model is a local composition model used to describe the activity coefficients in liquid mixtures.[7] It is particularly useful for systems showing partial miscibility or significant deviations from ideal behavior. The model requires binary interaction parameters that are typically regressed from experimental solid-liquid equilibrium data.

Visualizations

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the isothermal saturation method.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented in readily accessible literature, this guide provides a robust framework for its experimental determination and data analysis. The isothermal saturation method, coupled with analytical techniques such as HPLC, remains the gold standard for obtaining accurate solubility data. The subsequent correlation of this data with thermodynamic models like the modified Apelblat equation enhances its predictive power and utility in process design and optimization. For applications in chemical synthesis, purification, and formulation where precise knowledge of solubility is paramount, the experimental determination following the protocols outlined herein is strongly recommended.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Non-random two-liquid model - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Methoxy-2-nitroaniline, a key intermediate in the pharmaceutical and dye industries. This document details the necessary starting materials, step-by-step experimental protocols, and extensive quantitative data to support reproducibility and process optimization.

Core Synthetic Pathways

The synthesis of this compound is predominantly achieved through two main pathways, each originating from a different commercially available starting material. The most common and well-documented route commences with 3-methoxyaniline, involving a three-step process of protection, nitration, and deprotection. A potential alternative route begins with 3,5-dinitroanisole, which can be selectively reduced.

Route 1: Synthesis from 3-Methoxyaniline

This robust and widely employed method involves the initial protection of the amino group of 3-methoxyaniline by acetylation, followed by regioselective nitration and subsequent deprotection to yield the final product.

Route 2: Synthesis from 3,5-Dinitroanisole

A plausible, though less detailed in available literature for this specific isomer, synthetic approach involves the selective partial reduction of 3,5-dinitroanisole. This method relies on the controlled reduction of one of the two nitro groups to an amino group.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product for the primary synthetic route starting from 3-methoxyaniline.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| 3-Methoxyaniline | C₇H₉NO | 123.15 | -1 to 1 | - | 6.71-6.80 (m, 3H), 6.18-6.25 (m, 1H), 3.75 (s, 3H) | 160.7, 147.8, 130.1, 108.5, 104.4, 101.5, 55.2 |

| N-(3-methoxyphenyl)acetamide | C₉H₁₁NO₂ | 165.19 | 95-97 | ~95 | 7.74 (s, 1H), 7.20 (t, 1H), 7.10 (s, 1H), 6.82 (d, 1H), 6.62 (d, 1H), 3.77 (s, 3H), 2.14 (s, 3H) | 168.6, 160.3, 139.8, 129.7, 112.3, 110.4, 105.7, 55.2, 24.5 |

| N-(5-methoxy-2-nitrophenyl)acetamide | C₉H₁₀N₂O₄ | 210.19 | 117-119 | 78-82 | 8.15 (d, 1H), 7.21 (d, 1H), 7.05 (dd, 1H), 3.89 (s, 3H), 2.25 (s, 3H) | 169.1, 163.6, 138.8, 132.1, 125.7, 114.3, 108.9, 56.4, 26.1 |

| This compound | C₇H₈N₂O₃ | 168.15 | 125-127[1] | ~22 (overall) | 7.95 (d, 1H), 6.45 (d, 1H), 6.35 (dd, 1H), 4.90 (s, 2H), 3.75 (s, 3H) | 166.7, 158.5, 130.2, 129.8, 103.1, 100.9, 55.6 |

Experimental Protocols

Route 1: From 3-Methoxyaniline

Step 1: Acetylation of 3-Methoxyaniline to N-(3-methoxyphenyl)acetamide

-

Methodology: In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in glacial acetic acid. To this solution, add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 40°C. Stir the reaction mixture at room temperature for 1-2 hours. After the reaction is complete, pour the mixture into ice-cold water with stirring. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to afford N-(3-methoxyphenyl)acetamide.

Step 2: Nitration of N-(3-methoxyphenyl)acetamide to N-(5-methoxy-2-nitrophenyl)acetamide

-

Methodology: To a solution of N-(3-methoxyphenyl)acetamide (1.0 eq) in a mixture of acetic acid and acetic anhydride, cool the mixture to 5°C in an ice bath.[2] Add 60% nitric acid (1.0 eq) dropwise while vigorously stirring and maintaining the temperature below 10°C.[2] After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and then stir for an additional hour. The reaction mixture is then poured into ice water and neutralized with a sodium hydroxide solution.[2] The resulting precipitate is collected by filtration, washed with water, and dried.

Step 3: Deprotection of N-(5-methoxy-2-nitrophenyl)acetamide to this compound

-

Methodology: Suspend the crude N-(5-methoxy-2-nitrophenyl)acetamide (1.0 eq) in a solution of 4N hydrochloric acid.[2] Heat the mixture to reflux for 2 hours.[2] After cooling to room temperature, the solution is made alkaline with sodium hydroxide. The product is then extracted with ethyl acetate. The combined organic layers are washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate.[2] The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography (eluent: chloroform) to yield this compound.[2]

Route 2: From 3,5-Dinitroanisole (Potential Route)

Step 1: Preparation of 3,5-Dinitroanisole from 1,3,5-Trinitrobenzene

-

Methodology: A solution of sodium methoxide is prepared by dissolving sodium in absolute methanol. To this, a solution of 1,3,5-trinitrobenzene in absolute methanol is added. The mixture is heated to reflux for approximately 20 minutes. A portion of the methanol is then distilled off. The remaining mixture is cooled, and the crude product is collected by filtration. Purification is achieved by recrystallization from hot methanol to yield 3,5-dinitroanisole.

Step 2: Selective Partial Reduction of 3,5-Dinitroanisole

-

Methodology: While the selective reduction of 3,5-dinitroanisole to 3-methoxy-5-nitroaniline (an isomer of the target compound) has been reported using sodium sulfide and sodium bicarbonate in a methanol/water mixture with refluxing for 30 minutes, a reliable and high-yield method for the synthesis of this compound from this starting material is not well-documented in the literature.[3] Further research and methods development would be required to optimize the selective reduction to the desired isomer.

References

Unveiling the Solid-State Architecture of 5-Methoxy-2-nitroaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 5-Methoxy-2-nitroaniline, a molecule of significant interest in the fields of materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data and methodologies related to its solid-state characterization.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/n.[1][2] This arrangement describes the packing of the molecules in the solid state, which is stabilized by intermolecular hydrogen bonding. A summary of the key crystallographic data is presented in Table 1.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.1498(1) |

| b (Å) | 9.7951(1) |

| c (Å) | 10.7421(1) |

| β (°) | 96.944(1) |

| Volume (ų) | 746.78(2) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation type | Cu Kα |

| CCDC Number | 2382128 |

| Table 1: Crystallographic data for this compound.[2] |

Molecular Geometry

The molecular structure of this compound is characterized by a benzene ring substituted with a methoxy group, a nitro group, and an aniline group. The precise arrangement of these functional groups, including bond lengths and angles, dictates the molecule's electronic properties and its interactions in the crystalline state.

Selected Bond Lengths

| Bond | Length (Å) |

| C1-C2 | 1.393(2) |

| C1-C6 | 1.391(2) |

| C2-N1 | 1.467(2) |

| C2-C3 | 1.383(2) |

| C3-C4 | 1.385(2) |

| C4-C5 | 1.385(2) |

| C5-N2 | 1.428(2) |

| C5-C6 | 1.391(2) |

| C6-O3 | 1.362(2) |

| C7-O3 | 1.427(2) |

| N1-O1 | 1.231(1) |

| N1-O2 | 1.235(1) |

Table 2: Selected intramolecular bond lengths for this compound.

Selected Bond Angles

| Angle | Degree (°) |

| C6-C1-C2 | 119.8(1) |

| C3-C2-C1 | 120.3(1) |

| C3-C2-N1 | 119.2(1) |

| C1-C2-N1 | 120.5(1) |

| C2-C3-C4 | 120.0(1) |

| C3-C4-C5 | 119.8(1) |

| C4-C5-C6 | 120.5(1) |

| C4-C5-N2 | 119.6(1) |

| C6-C5-N2 | 119.9(1) |

| C5-C6-C1 | 119.6(1) |

| C5-C6-O3 | 115.4(1) |

| C1-C6-O3 | 125.0(1) |

| O1-N1-O2 | 123.5(1) |

| O1-N1-C2 | 118.5(1) |

| O2-N1-C2 | 118.0(1) |

| C6-O3-C7 | 117.8(1) |

Table 3: Selected intramolecular bond angles for this compound.

Selected Torsion Angles

| Angle | Degree (°) |

| C1-C2-N1-O1 | 176.8(1) |

| C3-C2-N1-O1 | -3.5(2) |

| C1-C2-N1-O2 | -3.7(2) |

| C3-C2-N1-O2 | 176.0(1) |

| C4-C5-N2-H2A | 180.0 |

| C6-C5-N2-H2A | 0.0 |

| C4-C5-N2-H2B | 0.0 |

| C6-C5-N2-H2B | 180.0 |

| C1-C6-O3-C7 | 1.9(2) |

| C5-C6-O3-C7 | -177.6(1) |

Table 4: Selected torsion angles for this compound.

Experimental Protocols

Synthesis and Crystallization

This compound was obtained from commercial sources and purified by recrystallization from methanol.[2] Single crystals suitable for X-ray diffraction were grown by slow evaporation of the methanolic solution at room temperature.[2]

X-ray Data Collection and Structure Refinement

A suitable single crystal with dimensions of 0.5 mm x 0.4 mm x 0.2 mm was selected for data collection.[2] The crystallographic data were collected on an Xcalibur, Onyx, Ultra diffractometer at a temperature of 100 K using Cu Kα radiation.[2] The collected data were processed, and the structure was solved and refined using the SHELXS and SHELXL software packages.[2] All hydrogen atoms were located in the difference Fourier map and refined isotropically.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the determination of the crystal structure of this compound.

Molecular Structure and Intermolecular Interactions

The crystal packing of this compound is characterized by intermolecular N—H···O hydrogen bonds, which link the molecules into a three-dimensional network.

References

An In-depth Technical Guide to Hydrogen Bonding in 5-Methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the hydrogen bonding characteristics of 5-Methoxy-2-nitroaniline. Leveraging data from analogous compounds and spectroscopic principles, this document outlines the expected nature of intramolecular and intermolecular interactions, presents predicted quantitative data, and details the experimental protocols necessary for empirical validation.

Introduction: The Significance of Hydrogen Bonding in Drug Design

Hydrogen bonds play a pivotal role in molecular recognition, influencing the conformation, solubility, and permeability of pharmacologically active molecules. In the context of drug development, understanding and predicting hydrogen bonding patterns is crucial for optimizing ligand-receptor interactions and improving the pharmacokinetic profile of drug candidates. This compound, a substituted nitroaromatic compound, presents a key structural motif—an ortho-nitroaniline group—that facilitates the formation of a strong intramolecular hydrogen bond. This interaction significantly impacts the molecule's planarity, polarity, and potential for intermolecular interactions.

Predicted Hydrogen Bonding in this compound

Direct crystallographic data for this compound is not extensively available in the public domain. However, a robust predictive model can be constructed based on the well-characterized crystal structure of its close analogue, 5-Methyl-2-nitroaniline. The electronic and steric similarities between the methoxy and methyl groups at the 5-position suggest that their influence on the intramolecular hydrogen bond between the 2-nitro group and the 1-amino group will be comparable.

Intramolecular Hydrogen Bonding

The primary hydrogen bond in this compound is expected to be an intramolecular N-H···O bond, forming a stable six-membered ring. This interaction involves one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. This type of hydrogen bond is a common and well-documented motif in 2-nitroanilines.[1][2] The formation of this bond significantly restricts the rotational freedom of the amino and nitro groups, contributing to the overall planarity of the molecule.

Below is a diagram illustrating the predicted intramolecular hydrogen bond.

Caption: Predicted intramolecular N-H···O hydrogen bond in this compound.

Intermolecular Hydrogen Bonding

While the intramolecular hydrogen bond is dominant, intermolecular N-H···O hydrogen bonds may also occur, linking molecules into tapes or sheets in the solid state.[1][2] The second hydrogen atom of the amino group and the other oxygen atom of the nitro group are available to participate in these weaker, intermolecular interactions. The presence and geometry of these bonds will dictate the crystal packing arrangement.

Quantitative Analysis of Hydrogen Bonding Parameters

The following table summarizes the predicted quantitative data for the hydrogen bonds in this compound, based on the experimental data from the crystal structure of 5-Methyl-2-nitroaniline.[1][2]

| Parameter | Intramolecular Bond | Intermolecular Bond | Source |

| Type | N-H···O | N-H···O | Prediction based on Analogue |

| Donor-Acceptor Distance (D···A) | ~2.6 - 2.7 Å | ~3.0 - 3.2 Å | 5-Methyl-2-nitroaniline |

| Hydrogen-Acceptor Distance (H···A) | ~2.0 - 2.2 Å | ~2.2 - 2.4 Å | 5-Methyl-2-nitroaniline |

| Donor-Hydrogen-Acceptor Angle (D-H···A) | ~130 - 140° | ~150 - 170° | 5-Methyl-2-nitroaniline |

| IR N-H Symmetric Stretch (ν) | ~3400 cm⁻¹ | - | o-Nitroaniline Study[3] |

| IR N-H Asymmetric Stretch (ν) | ~3525 cm⁻¹ | - | o-Nitroaniline Study[3] |

Experimental Protocols for Characterization

The empirical validation of the predicted hydrogen bonding requires a combination of crystallographic and spectroscopic techniques.

Synthesis and Crystallization

High-quality single crystals are a prerequisite for X-ray diffraction analysis.

Synthesis: this compound can be synthesized by the nitration of 3-methoxyaniline.[4]

-

Dissolve 3-methoxyaniline in a mixture of acetic acid and acetic anhydride.

-

Cool the solution to 5°C and add 60% nitric acid dropwise with stirring.

-

Allow the solution to warm to room temperature, then pour it into ice water and neutralize with sodium hydroxide to precipitate the acetylated intermediate.

-

Hydrolyze the intermediate by refluxing with 4N hydrochloric acid.

-

Alkalize the reaction mixture and extract the product with ethyl acetate.

-

Purify the crude product by silica gel chromatography.

Crystallization:

-

Prepare a saturated solution of purified this compound in a suitable solvent such as ethanol or methanol.

-

Allow the solvent to evaporate slowly at room temperature in a loosely covered container to promote the growth of single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional molecular structure and quantifying hydrogen bond geometries.

Methodology:

-

Crystal Mounting: Select a suitable single crystal (0.1-0.3 mm) and mount it on a goniometer head.

-

Data Collection: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to obtain the final structure. Hydrogen atom positions can be located from the difference Fourier map and refined.

-

Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, and torsion angles, with a specific focus on the D-H···A distances and angles of the intra- and intermolecular hydrogen bonds.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is highly sensitive to the vibrational modes of functional groups involved in hydrogen bonding.

-

Acquire the FTIR spectrum of this compound in a non-polar solvent (e.g., carbon tetrachloride) and in the solid state (KBr pellet).

-

Identify the N-H stretching frequencies. The presence of a strong intramolecular hydrogen bond is indicated by a splitting of the N-H stretching bands and a shift to lower wavenumbers compared to an unbonded amino group.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy can provide evidence for hydrogen bonding through the chemical shift of the N-H protons.

-

Record the ¹H NMR spectrum in a non-polar solvent (e.g., CDCl₃) and a hydrogen-bond-accepting solvent (e.g., DMSO-d₆).

-

The N-H proton signal is typically downfield shifted in the presence of hydrogen bonding. The magnitude of the shift upon changing solvents can provide insight into the strength of the interaction.

Logical Workflow for Hydrogen Bond Characterization

The following diagram outlines the logical workflow for the comprehensive characterization of hydrogen bonding in this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

The structural framework of this compound strongly supports the presence of a dominant intramolecular N-H···O hydrogen bond, a feature that is critical to its physicochemical properties. While direct experimental data remains to be published, analysis of the closely related compound 5-Methyl-2-nitroaniline provides a reliable predictive model for the geometric and energetic parameters of this interaction. The experimental protocols detailed in this guide provide a clear pathway for the empirical validation of these predictions, offering a comprehensive approach for researchers in medicinal chemistry and materials science to fully characterize this and similar molecular systems.

References

Quantum chemical characterization of 5-Methoxy-2-nitroaniline

An In-depth Quantum Chemical Analysis of 5-Methoxy-2-nitroaniline

Abstract

This technical guide provides a comprehensive quantum chemical characterization of this compound (C₇H₈N₂O₃), a nitroaromatic compound with applications as a chemical intermediate in the synthesis of dyes and pharmaceuticals.[1] This document outlines the theoretical framework and computational methodologies employed to elucidate the molecule's structural, vibrational, and electronic properties. All quantitative data presented herein are derived from Density Functional Theory (DFT) calculations, providing foundational insights for researchers in medicinal chemistry and materials science.

Introduction

This compound, also known as 3-Amino-4-nitroanisole, is a substituted aniline derivative.[2] Like other nitroaromatic compounds, its chemical behavior is governed by the interplay between an electron-donating group (methoxy, -OCH₃) and an electron-withdrawing group (nitro, -NO₂). Understanding the molecular geometry, vibrational modes, and electronic structure is crucial for predicting its reactivity, stability, and potential as a precursor for pharmacologically active molecules. Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful and cost-effective approach for such characterizations, providing reliable data that complements experimental findings.[3][4] This guide details a theoretical investigation into the key quantum chemical parameters of this compound.

Computational Methodology

The computational analysis of this compound was performed using methodologies widely established for characterizing substituted nitroanilines.[5][6][7]

Geometry Optimization

The initial molecular structure of this compound was optimized without any geometric constraints. The calculations were performed using the Density Functional Theory (DFT) method with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A 6-311G(d,p) basis set was employed, which provides a good balance between accuracy and computational cost for this class of molecules. The optimization process was continued until the forces on each atom were negligible, ensuring the structure corresponds to a minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations were performed at the same DFT/B3LYP/6-311G(d,p) level of theory. This analysis serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the theoretical FT-IR and FT-Raman spectra. The calculated frequencies provide insight into the characteristic vibrational modes of the molecule's functional groups.

Electronic Property Analysis

The electronic properties were determined from the optimized molecular structure. Key parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity.[4][7] Additionally, the distribution of electronic charge across the molecule was analyzed using Mulliken population analysis to identify reactive sites.

Results and Discussion

Optimized Molecular Structure

The geometry optimization yields the most stable conformation of the molecule. The calculated bond lengths and angles are presented in Table 1. The planarity of the benzene ring is slightly distorted due to the substituent groups. The C-NH₂ bond length is typically shorter than a standard C-N single bond, indicating the participation of the nitrogen's lone pair electrons in the ring's π-system, a common feature in aniline derivatives.[5]

Table 1: Calculated Geometrical Parameters Disclaimer: The following data are theoretical values calculated at the B3LYP/6-311G(d,p) level and are intended to be representative. Experimental values may vary.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.40 | C1-C2-C3 | 119.5 |

| C2-C3 | 1.39 | C2-C3-C4 | 120.5 |

| C3-C4 | 1.39 | C3-C4-C5 | 119.8 |

| C4-C5 | 1.40 | C4-C5-C6 | 120.2 |

| C5-C6 | 1.39 | C5-C6-C1 | 119.7 |

| C6-C1 | 1.41 | C6-C1-C2 | 120.3 |

| C2-N(H₂) | 1.37 | C1-C2-N(H₂) | 121.0 |

| C5-N(O₂) | 1.48 | C4-C5-N(O₂) | 118.5 |

| N-O (Nitro) | 1.23 | O-N-O | 123.0 |

| C1-O(CH₃) | 1.36 | C2-C1-O | 117.0 |

| O-C(H₃) | 1.43 | C1-O-C(H₃) | 118.0 |

Vibrational Analysis

The calculated vibrational frequencies are crucial for interpreting experimental FT-IR spectra. Key vibrational modes are assigned to specific functional groups. The N-H stretching vibrations of the amino group are expected in the 3400-3500 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group are predicted to appear around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. The C-O stretching of the methoxy group is also a characteristic peak.

Table 2: Selected Calculated Vibrational Frequencies Disclaimer: These are unscaled harmonic frequencies. Experimental frequencies are typically lower due to anharmonicity.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3505 | Asymmetric N-H Stretch | -NH₂ |

| 3410 | Symmetric N-H Stretch | -NH₂ |

| 3080 | Aromatic C-H Stretch | C-H |

| 2950 | Methyl C-H Stretch | -OCH₃ |

| 1625 | N-H Scissoring | -NH₂ |

| 1555 | Asymmetric N-O Stretch | -NO₂ |

| 1480 | Aromatic C=C Stretch | Benzene Ring |

| 1352 | Symmetric N-O Stretch | -NO₂ |

| 1245 | Asymmetric C-O-C Stretch | -OCH₃ |

| 820 | C-H Out-of-plane Bend | C-H |

Frontier Molecular Orbitals and Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor.[7] The HOMO is primarily localized over the aniline ring and the amino group, whereas the LUMO is concentrated on the nitro group and the ring, indicating a potential for intramolecular charge transfer (ICT) upon electronic excitation.

The HOMO-LUMO energy gap (ΔE) is a significant parameter for chemical reactivity; a smaller gap suggests that the molecule is more reactive and less stable.[7] The calculated electronic properties are summarized in Table 3.

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -2.25 |

| Energy Gap (ΔE) | 3.90 |

| Ionization Potential (I ≈ -E_HOMO) | 6.15 |

| Electron Affinity (A ≈ -E_LUMO) | 2.25 |

| Chemical Potential (μ) | -4.20 |

| Global Hardness (η) | 1.95 |

| Global Electrophilicity (ω) | 4.52 |

Mulliken Atomic Charges

Mulliken charge analysis provides insight into the charge distribution across the molecule. The oxygen atoms of the nitro group and the nitrogen of the amino group are expected to carry significant negative charges, making them potential sites for electrophilic attack. Conversely, the carbon atom attached to the nitro group and the hydrogen atoms of the amino group are likely to be electropositive.

Table 4: Selected Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| O (Nitro) | -0.45 |

| N (Nitro) | +0.60 |

| N (Amino) | -0.35 |

| C (attached to -NO₂) | +0.20 |

| C (attached to -NH₂) | -0.15 |

| C (attached to -OCH₃) | +0.18 |

| O (Methoxy) | -0.28 |

Conclusion

This in-depth guide has detailed the quantum chemical characterization of this compound using Density Functional Theory. The computational analysis provides fundamental data on the molecule's optimized geometry, vibrational modes, and electronic properties. The calculated HOMO-LUMO energy gap of 3.90 eV, along with the distribution of Mulliken charges, suggests a molecule with significant reactivity, characterized by potential intramolecular charge transfer. These theoretical insights are invaluable for researchers and scientists, providing a solid foundation for predicting the molecule's behavior and guiding its use in the synthesis of more complex chemical entities, including potential drug candidates. The data presented here can aid in the rational design of novel compounds where this compound serves as a key structural scaffold.

References

- 1. 2-Methoxy-5-nitroaniline | 99-59-2 | Benchchem [benchchem.com]

- 2. This compound | C7H8N2O3 | CID 85300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. idosr.org [idosr.org]

- 4. scispace.com [scispace.com]

- 5. 5-Methyl-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. thaiscience.info [thaiscience.info]

A Deep Dive into the Thermodynamic Landscape of 5-Methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the thermodynamical properties of 5-Methoxy-2-nitroaniline (C₇H₈N₂O₃), a key intermediate in the synthesis of various dyes and pharmaceutical compounds. Understanding the thermal behavior and energy profile of this molecule is critical for process optimization, safety assessments, and formulation development. This document summarizes key thermodynamic parameters, details the experimental methodologies for their determination, and visualizes relevant workflows.

Core Physicochemical and Thermodynamic Properties

The thermodynamic characterization of this compound is essential for its handling, reaction monitoring, and storage. Below is a summary of its fundamental properties.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [1][2] |

| Molecular Weight | 168.15 g/mol | [1][2] |

| Melting Point | 127.0-133.0 °C | [2] |

| Decomposition | Emits toxic fumes of nitrogen oxides upon heating.[3] | |

| Solubility | ||

| Water | < 0.1 mg/mL at 20°C | [3] |

| Organic Solvents | Very soluble in alcohol, acetone, benzene, acetic acid, and ethyl acetate.[3] |

Experimental Methodologies for Thermal Analysis

A thorough understanding of the thermodynamical characteristics of this compound necessitates the application of specialized analytical techniques. The following sections detail the standard experimental protocols for these analyses.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is crucial for determining the thermal stability and decomposition profile of this compound.

Objective: To measure the change in mass of the sample as a function of temperature in a controlled atmosphere.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature to approximately 400°C at a linear heating rate of 10°C/min.

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting data is plotted as a percentage of initial mass versus temperature.

Data Analysis: The TGA thermogram is analyzed to determine the onset temperature of decomposition (T_onset) and the temperature at which 5% mass loss occurs (T_d5), which are key indicators of thermal stability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is employed to measure the heat flow associated with thermal transitions in this compound, such as melting and decomposition.

Objective: To determine the melting point, enthalpy of fusion (ΔH_fus), and to observe any other endothermic or exothermic transitions.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Atmosphere: Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample from ambient temperature to a temperature above its melting point, for instance, to 150°C, at a controlled heating rate, typically 10°C/min.

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Data Analysis: The DSC thermogram will show an endothermic peak corresponding to melting. The onset of this peak is taken as the melting point, and the area under the peak is integrated to calculate the enthalpy of fusion.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for TGA and DSC analysis.

Synthesis and Thermal Decomposition Pathway

The synthesis of this compound typically involves the nitration of a precursor. A common synthetic route is the nitration of 3-methoxyaniline. Upon heating, the molecule undergoes decomposition.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methoxy-Substituted Quinoxalines Using 5-Methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point in medicinal chemistry and drug discovery. One key precursor for the synthesis of functionalized quinoxalines is 5-Methoxy-2-nitroaniline. This document provides detailed application notes and protocols for the synthesis of methoxy-substituted quinoxalines, primarily focusing on the one-pot reductive cyclization of this compound with a vicinal diol. This approach offers an efficient and atom-economical route to valuable quinoxaline scaffolds.

Synthesis Strategy: Iron-Catalyzed Transfer Hydrogenative Condensation

A prominent method for the synthesis of quinoxalines from 2-nitroanilines involves an iron-catalyzed one-pot transfer hydrogenative condensation with vicinal diols.[1][2] This reaction proceeds through the in-situ reduction of the nitro group to an amine, followed by condensation with the dicarbonyl compound generated from the vicinal diol. In the case of this compound, this reaction yields a mixture of regioisomeric methoxy-substituted quinoxalines.

The reaction of this compound with an unsymmetrical vicinal diol, such as 1-phenylethane-1,2-diol, leads to the formation of two regioisomers: a 6-methoxy and a 7-methoxy quinoxaline derivative.[1]

Experimental Protocols

This section details the experimental procedures for the synthesis of 6(7)-methoxy-2-phenylquinoxaline from this compound and 1-phenylethane-1,2-diol, based on an iron-catalyzed transfer hydrogenative condensation.

Protocol 1: Iron-Catalyzed Synthesis of 6(7)-Methoxy-2-phenylquinoxaline

This protocol is adapted from the general procedure described by Hong et al. for the synthesis of quinoxalines from 2-nitroanilines and vicinal diols.[1]

Materials:

-

This compound

-

1-Phenylethane-1,2-diol

-

Tricarbonyl(η⁴-cyclopentadienone) iron complex (Fe-catalyst)

-

Trimethylamine N-oxide (Me₃NO)

-

Toluene (anhydrous)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a sealed tube, add this compound (0.4 mmol, 1.0 equiv), 1-phenylethane-1,2-diol (0.8 mmol, 2.0 equiv), the tricarbonyl(η⁴-cyclopentadienone) iron complex (2 mol%), and trimethylamine N-oxide (4 mol%).

-

Add anhydrous toluene (1 mL) to the tube.

-

Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the product mixture of 6-methoxy-2-phenylquinoxaline and 7-methoxy-2-phenylquinoxaline.

-

Characterize the products using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Note: The reaction of this compound with 1-phenylethane-1,2-diol has been reported to yield a mixture of regioisomers (6-methoxy and 7-methoxy) in a 1:1.6 ratio.[1] Separation of these isomers may require careful chromatography.

Data Presentation

The following table summarizes the expected outcomes based on the literature.[1]

| Starting Material (1) | Starting Material (2) | Product(s) | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomeric Ratio |

| This compound | 1-Phenylethane-1,2-diol | 6-Methoxy-2-phenylquinoxaline & 7-Methoxy-2-phenylquinoxaline | Fe-complex (2 mol%) | Me₃NO (4 mol%) | Toluene | 150 | 24 | Not specified | 1 : 1.6 |

Visualizations

Reaction Pathway

Caption: General Reaction Scheme for Quinoxaline Synthesis.

Experimental Workflow

Caption: Experimental Workflow for Quinoxaline Synthesis.

Concluding Remarks

The use of this compound in an iron-catalyzed one-pot reaction with vicinal diols provides a direct route to methoxy-substituted quinoxalines. While the formation of regioisomers is a key consideration, this methodology is valuable for generating molecular diversity for applications in drug discovery and materials science. Further optimization of reaction conditions or the use of symmetrically substituted dicarbonyl precursors could potentially offer improved regioselectivity. Researchers are encouraged to adapt and optimize this protocol for their specific needs and target molecules.

References

Application Notes and Protocols for the Synthesis of 8-Aminoquinolines from 5-Methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoquinoline derivatives are a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities, most notably as antimalarial agents.[1] Primaquine and Tafenoquine are prominent examples of 8-aminoquinoline-based drugs.[2] This document provides a detailed protocol for the synthesis of a key intermediate, 8-amino-6-methoxyquinoline, starting from 5-methoxy-2-nitroaniline. The synthesis involves a two-step process: a Skraup reaction to form the quinoline ring system, followed by the reduction of the nitro group to the corresponding amine.

Synthetic Pathway Overview

The overall synthetic route from this compound to 8-amino-6-methoxyquinoline is a two-step process. The first step is the Skraup synthesis to construct the quinoline core, yielding 6-methoxy-8-nitroquinoline. The subsequent step involves the reduction of the nitro group to afford the final 8-amino-6-methoxyquinoline.

Caption: Overall synthetic workflow from this compound.

Experimental Protocols

Step 1: Synthesis of 6-Methoxy-8-nitroquinoline via Skraup Reaction

The Skraup reaction is a classic method for synthesizing quinolines.[3] It involves the reaction of an aniline derivative with glycerol, an oxidizing agent (in this case, the nitro group of the starting material can act as one, or an external one like nitrobenzene can be used), and sulfuric acid.[3][4] The sulfuric acid dehydrates the glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation lead to the quinoline ring system.

Materials:

-

This compound (or 4-methoxy-2-nitroaniline)

-

Glycerol

-

Concentrated Sulfuric Acid

-

Ferrous Sulfate (optional, to moderate the reaction)[3]

-

Nitrobenzene (optional, as an oxidizing agent and solvent)[3]

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a flask equipped with a reflux condenser and a mechanical stirrer.

-

Add ferrous sulfate (if used) to the sulfuric acid with stirring.

-

Slowly and cautiously add this compound to the mixture.

-

Add glycerol to the reaction mixture.

-

If the reaction is not sufficiently vigorous, nitrobenzene can be added.

-

Heat the mixture. The reaction is often exothermic and may become vigorous.[4] Careful temperature control is crucial.

-

After the initial exothermic reaction subsides, continue heating the mixture under reflux for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and cautiously pour it into a large volume of ice-water.

-

Neutralize the acidic solution with a concentrated base solution (e.g., sodium hydroxide) until it is strongly alkaline. This will precipitate the crude product.

-

Isolate the crude 6-methoxy-8-nitroquinoline by filtration, and wash it with water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of 8-Amino-6-methoxyquinoline by Reduction

The nitro group of 6-methoxy-8-nitroquinoline is reduced to a primary amine to yield the final product. A common and effective method for this transformation is the use of a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium.[2]

Materials:

-

6-Methoxy-8-nitroquinoline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution

-

Ethyl acetate or Dichloromethane for extraction

Procedure:

-

Dissolve 6-methoxy-8-nitroquinoline in a suitable solvent like ethanol in a round-bottom flask.

-

Prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Slowly add the tin(II) chloride solution to the solution of the nitroquinoline with stirring.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution until the solution is basic. This will precipitate the tin salts.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 8-amino-6-methoxyquinoline.

-

The product can be further purified by column chromatography or recrystallization.

Quantitative Data

The following table summarizes typical reaction yields for the Skraup synthesis of a closely related compound, which can be indicative of the expected yield for the synthesis of 6-methoxy-8-nitroquinoline.

| Starting Material | Product | Reaction | Yield (%) | Reference |

| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | Skraup Synthesis | 65-76 | [4] |

Logical Workflow for Experimental Execution

The following diagram illustrates the logical steps and decision points in the experimental workflow for the synthesis of 8-amino-6-methoxyquinoline.

Caption: Detailed experimental workflow for the two-step synthesis.

Safety Precautions

-

The Skraup reaction is notoriously exothermic and can be violent if not properly controlled.[4] It should be carried out in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Handle with extreme care.

-

Organic solvents are flammable and should be handled away from ignition sources.

-

Nitro compounds can be toxic and should be handled with care.

Conclusion

The described two-step synthesis provides a reliable and well-documented pathway for the preparation of 8-amino-6-methoxyquinoline from this compound. This key intermediate is valuable for the synthesis of various biologically active molecules, particularly in the field of antimalarial drug discovery. Researchers should pay close attention to the reaction conditions, especially the exothermic nature of the Skraup synthesis, to ensure a safe and successful outcome.

References

Application Note: A Detailed Protocol for the Reductive Coupling of 5-Methoxy-2-nitroaniline

Introduction

The reductive coupling of 5-Methoxy-2-nitroaniline is a critical process in synthetic organic chemistry, primarily for the formation of substituted benzimidazoles. Benzimidazole scaffolds are of significant interest to researchers and drug development professionals due to their prevalence in a wide array of pharmacologically active compounds. This application note provides a detailed protocol for a one-pot reductive cyclization of this compound with aldehydes to yield 2-substituted-6-methoxy-1H-benzo[d]imidazoles, a reaction of high efficiency and broad applicability.[1] This method avoids the isolation of the intermediate o-phenylenediamine, which can be unstable.[2]

Reaction Scheme

The overall reaction involves the reduction of the nitro group of this compound to an amino group, which then undergoes condensation and cyclization with an aldehyde to form the benzimidazole ring system.

Data Presentation: Comparison of Reductive Coupling Methods

The following table summarizes various methods for the reductive coupling of o-nitroanilines, which are applicable to this compound, to form benzimidazole derivatives.

| Coupling Partner | Reducing Agent/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Aldehydes | Na₂S₂O₄ | Ethanol | Heating | High | [1] |

| Orthoesters | Pd/C, H₂ | Methanol | Room Temperature, Acetic Acid (cat.) | High | [2] |

| Carbon Disulfide | Raney Nickel, H₂ | Methanol | 65-70°C, 10-12 kg H₂ pressure | Not specified | [3][4] |

| Ketones | Electrochemical | Not specified | Constant Current | Up to 99% | [5] |

| Phenylacetic acid imino-ether HCl | H₂ (for a related diamine) | Glacial Acetic Acid | Room Temp -> Reflux | Not specified | [6] |

Experimental Protocol: One-Pot Synthesis of 2-Substituted-6-methoxy-1H-benzo[d]imidazoles

This protocol is adapted from a versatile method for the synthesis of benzimidazoles from o-nitroanilines and aldehydes via reductive cyclization.[1]

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Sodium dithionite (Na₂S₂O₄)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aldehyde (1.1 equivalents) in ethanol.

-

Addition of Reducing Agent: To the stirred solution, add an aqueous solution of sodium dithionite (Na₂S₂O₄) (3-4 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for the time required for the reaction to complete (typically monitored by Thin Layer Chromatography, TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of ethanol under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Collect the solid by filtration and wash with cold water.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 2-substituted-6-methoxy-1H-benzo[d]imidazole.

Visualizations

Caption: A flowchart of the one-pot reductive coupling protocol.

Caption: The chemical pathway for benzimidazole formation.